

Visualizing the Protective Effects of TAT-P110 on Mitochondria Using Live-Cell Imaging

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Compound of Interest

Compound Name: TAT-P110

Cat. No.: B15603523

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria, the powerhouses of the cell, are dynamic organelles that constantly undergo fission and fusion to maintain cellular homeostasis. An imbalance in these dynamics, particularly excessive mitochondrial fission, is a hallmark of cellular stress and is implicated in a variety of pathologies, including neurodegenerative diseases and ischemia-reperfusion injury. The dynamin-related protein 1 (Drp1) is a key mediator of mitochondrial fission. **TAT-P110** is a rationally designed peptide inhibitor that specifically targets the interaction between Drp1 and its mitochondrial anchor protein, Fis1.^{[1][2][3][4][5][6][7]} By preventing the recruitment of Drp1 to the mitochondrial outer membrane, **TAT-P110** effectively reduces excessive mitochondrial fragmentation and its detrimental downstream consequences.^{[2][3][4][5][6]}

These application notes provide detailed protocols for utilizing live-cell imaging techniques to visualize and quantify the effects of **TAT-P110** on mitochondrial morphology, membrane potential, and reactive oxygen species (ROS) production.

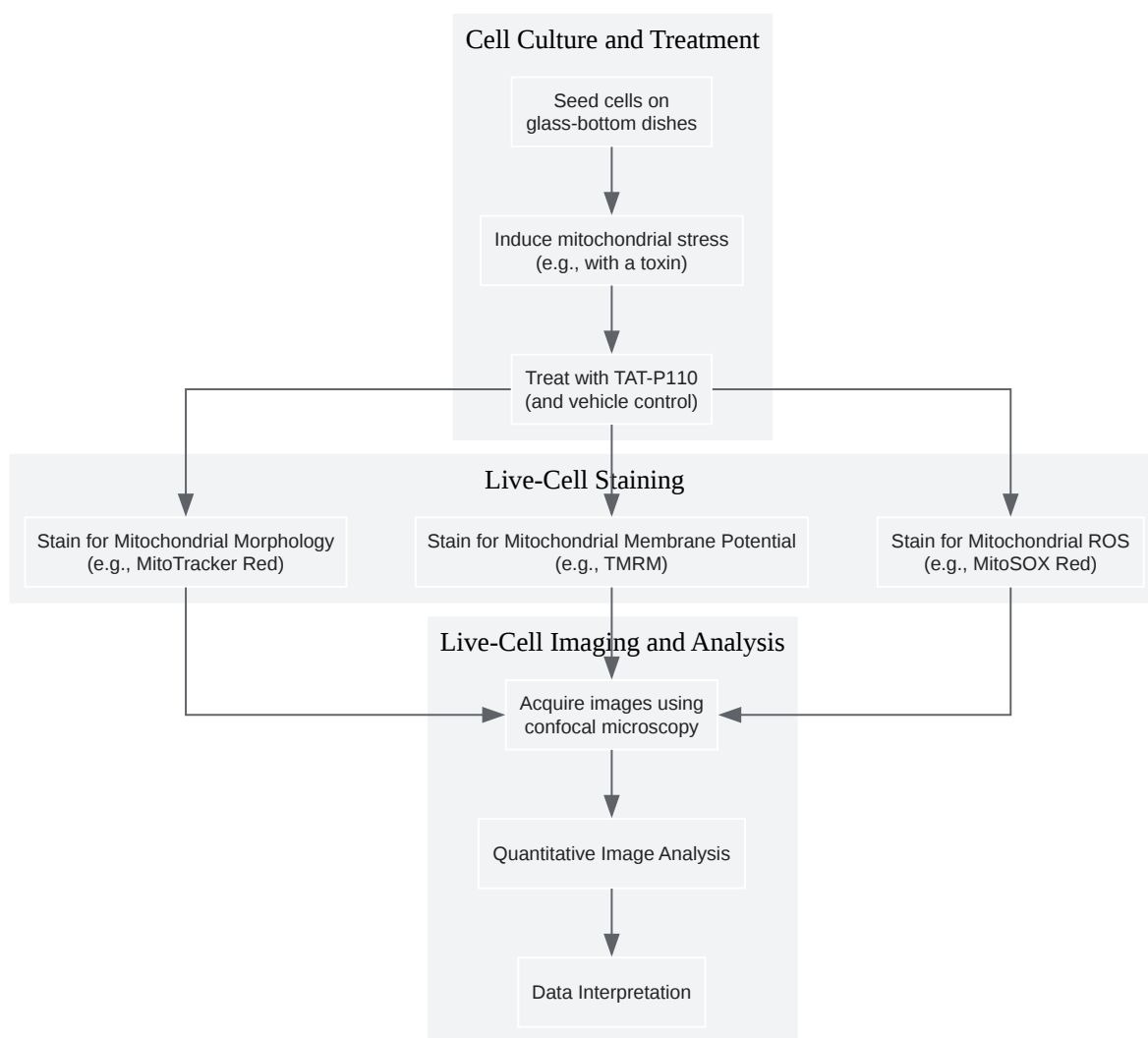
Key Applications

- Elucidating the mechanism of action of novel therapeutic compounds targeting mitochondrial dynamics.

- Screening for drugs that mitigate mitochondrial dysfunction in disease models.
- Assessing the cytoprotective effects of **TAT-P110** and other potential therapeutics.

Experimental Workflows

The following diagram illustrates the general workflow for assessing the impact of **TAT-P110** on mitochondrial health in live cells.

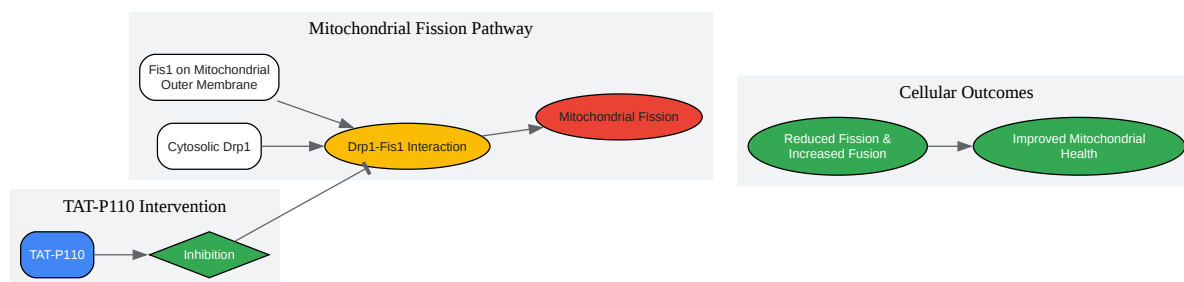


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Caption: General experimental workflow for live-cell imaging of **TAT-P110**'s effects.

Signaling Pathway of TAT-P110 Action

TAT-P110's mechanism of action involves the direct inhibition of the Drp1-Fis1 interaction, which is a critical step in the mitochondrial fission pathway. The diagram below outlines this signaling cascade.



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Caption: **TAT-P110** inhibits the Drp1-Fis1 interaction to reduce mitochondrial fission.

Experimental Protocols

Protocol 1: Visualizing Mitochondrial Morphology

This protocol details the use of MitoTracker Red CMXRos to observe changes in mitochondrial morphology in response to **TAT-P110** treatment.

Materials:

- Adherent mammalian cell line (e.g., HeLa, SH-SY5Y)
- Glass-bottom imaging dishes
- Complete cell culture medium
- MitoTracker™ Red CMXRos (Thermo Fisher Scientific)

- **TAT-P110**

- Vehicle control (e.g., sterile water or PBS)
- Phosphate-buffered saline (PBS)
- Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
- Confocal microscope with a live-cell imaging chamber (37°C, 5% CO₂)

Procedure:

- Cell Seeding: Seed cells onto glass-bottom imaging dishes to achieve 50-70% confluency on the day of the experiment.
- Induction of Mitochondrial Stress (Optional): If desired, treat cells with a known inducer of mitochondrial fission (e.g., a mitochondrial toxin) to create a model of cellular stress.
- **TAT-P110 Treatment:** Treat cells with the desired concentration of **TAT-P110** (a typical starting concentration is 1 µM) and a vehicle control for the appropriate duration (e.g., 2-4 hours).[8]
- Mitochondrial Staining:
 - Prepare a 100 nM working solution of MitoTracker™ Red CMXRos in pre-warmed complete culture medium.
 - Remove the treatment medium and wash the cells once with pre-warmed PBS.
 - Add the MitoTracker™ staining solution and incubate for 15-30 minutes at 37°C.[9]
- Imaging Preparation:
 - Remove the staining solution and wash the cells twice with pre-warmed PBS.
 - Add pre-warmed live-cell imaging medium to the dish.
- Live-Cell Imaging:

- Immediately transfer the dish to the confocal microscope equipped with a heated stage and CO₂ incubator.
- Acquire images using a 561 nm laser for excitation and appropriate emission filters.
- Capture Z-stacks to obtain a comprehensive three-dimensional view of the mitochondrial network.

Protocol 2: Measuring Mitochondrial Membrane Potential ($\Delta\Psi_m$)

This protocol uses the fluorescent dye TMRM to quantify changes in mitochondrial membrane potential.

Materials:

- All materials from Protocol 1
- Tetramethylrhodamine, Methyl Ester (TMRM) (Thermo Fisher Scientific)
- FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

Procedure:

- Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
- TMRM Staining:
 - Prepare a 25 nM working solution of TMRM in pre-warmed live-cell imaging medium.[\[10\]](#)
[\[11\]](#)
 - Remove the treatment medium, wash once with PBS, and add the TMRM staining solution.
 - Incubate for 30 minutes at 37°C.[\[10\]](#)
- Imaging Preparation: Wash the cells twice with pre-warmed live-cell imaging medium.

- Live-Cell Imaging:
 - Acquire baseline images using a 561 nm laser.
 - For time-lapse imaging, acquire images at regular intervals (e.g., every 30 seconds) to monitor dynamic changes.[\[10\]](#)[\[12\]](#)
 - As a positive control, add FCCP (e.g., 1 μ M) to a well to induce rapid depolarization and confirm the responsiveness of the dye.[\[10\]](#)

Protocol 3: Detecting Mitochondrial Reactive Oxygen Species (ROS)

This protocol employs MitoSOX Red to specifically detect superoxide levels within the mitochondria.

Materials:

- All materials from Protocol 1
- MitoSOX™ Red reagent (Thermo Fisher Scientific)
- Antimycin A as a positive control for ROS production

Procedure:

- Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
- MitoSOX Red Staining:
 - Prepare a 5 μ M working solution of MitoSOX Red in pre-warmed live-cell imaging medium.
 - Remove the treatment medium, wash once with PBS, and add the MitoSOX Red staining solution.
 - Incubate for 10-15 minutes at 37°C, protected from light.

- Imaging Preparation: Wash the cells gently three times with pre-warmed live-cell imaging medium.
- Live-Cell Imaging:
 - Acquire images using a 510 nm laser for excitation and appropriate emission filters.
 - As a positive control, treat a separate well with Antimycin A (e.g., 10 μ M) to induce mitochondrial ROS production.

Data Presentation and Quantitative Analysis

The following tables summarize the expected quantitative data from the described experiments. Image analysis can be performed using software such as ImageJ/Fiji or specialized high-content imaging analysis platforms.

Table 1: Quantitative Analysis of Mitochondrial Morphology

Parameter	Description	Expected Effect of TAT-P110 (under stress)
Aspect Ratio	Ratio of the major to the minor axis of a mitochondrion. Higher values indicate more elongated mitochondria.	Increase
Form Factor	A measure of particle shape complexity. Values closer to 1 indicate a more circular, fragmented mitochondrion.	Increase
Mitochondrial Footprint	The total area of the cell occupied by mitochondria.	Potential Increase
Branching Length	The average length of mitochondrial tubules.	Increase

Table 2: Quantitative Analysis of Mitochondrial Function

Parameter	Description	Expected Effect of TAT-P110 (under stress)
TMRM Fluorescence Intensity	The mean fluorescence intensity of TMRM within the mitochondria, proportional to $\Delta\Psi_m$.	Increase (restoration towards control levels)
MitoSOX Red Fluorescence Intensity	The mean fluorescence intensity of MitoSOX Red within the mitochondria, indicating superoxide levels.	Decrease

Conclusion

The protocols and guidelines presented here provide a robust framework for investigating the effects of **TAT-P110** on mitochondrial health using live-cell imaging. By quantifying changes in mitochondrial morphology, membrane potential, and ROS production, researchers can gain valuable insights into the therapeutic potential of this and other compounds targeting mitochondrial dynamics. The use of live-cell imaging allows for the dynamic and real-time assessment of these crucial cellular processes, offering a powerful tool for drug discovery and development.

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